molecular formula C18H21ClN2O4S B607842 Tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate CAS No. 1216744-19-2

Tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate

Cat. No. B607842
CAS RN: 1216744-19-2
M. Wt: 396.89
InChI Key: WYSLOKHVFKLWOU-UHFFFAOYSA-N
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Description

“Tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate” is a chemical compound with the molecular formula C18H21ClN2O4S . It is also known by other names such as GSK4112, SR6452, and GSK-4112 . The molecular weight of this compound is 396.9 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a tert-butyl group, a chlorophenyl group, a nitrothiophenyl group, and an aminoacetate group . The InChI string representation of the molecule is InChI=1S/C18H21ClN2O4S/c1-18(2,3)25-17(22)12-20(10-13-4-6-14(19)7-5-13)11-15-8-9-16(26-15)21(23)24/h4-9H,10-12H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has 8 rotatable bonds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : New synthetic methods for compounds related to tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate have been developed. For instance, López et al. (2000) described a method for synthesizing (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids, which shows a connection to the synthesis process of related compounds (López et al., 2000).

  • Molecular Structure Analysis : Studies involving similar compounds have been conducted. For example, Boraei et al. (2021) investigated the molecular structure, Hirshfeld analysis, and DFT studies of triazolyl-indole bearing alkylsulfanyl moieties, which are structurally related to the target compound (Boraei et al., 2021).

  • Intermediates in Pharmaceutical Synthesis : Related compounds have been utilized as key intermediates in the synthesis of pharmaceuticals. For instance, Rádl (2003) describes the synthesis of tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, an intermediate in atorvastatin synthesis (Rádl, 2003).

  • Chemical Interaction and Complex Formation : The interaction of similar compounds with other chemicals, such as in nickel(II) complexes, has been studied, shedding light on possible interactions of the target compound. Kawamoto & Kushi (2000) explored this in their study on nickel(II) complexes derived from 2-substituted benzothiazolines (Kawamoto & Kushi, 2000).

  • Pharmacological Synthesis Processes : The compound and its analogs have been involved in the synthesis of pharmacologically active molecules. Hu Jia-peng (2012) detailed an improved synthesis pathway for Clopidogrel, a well-known antiplatelet drug, using related chemical structures (Hu Jia-peng, 2012).

properties

IUPAC Name

tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-18(2,3)25-17(22)12-20(10-13-4-6-14(19)7-5-13)11-15-8-9-16(26-15)21(23)24/h4-9H,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSLOKHVFKLWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CC1=CC=C(C=C1)Cl)CC2=CC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336675
Record name GSK-4112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1216744-19-2
Record name GSK-4112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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